molecular formula C22H21N5 B12627311 3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 918481-90-0

3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B12627311
CAS No.: 918481-90-0
M. Wt: 355.4 g/mol
InChI Key: XMSQTVBTHFPNON-UHFFFAOYSA-N
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Description

3-{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperazine moiety and a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.

    Piperazine Introduction: The biphenyl group is then reacted with piperazine in the presence of a suitable base to form the biphenyl-piperazine intermediate.

    Pyrazine Ring Formation: The final step involves the reaction of the biphenyl-piperazine intermediate with a pyrazine derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives of the piperazine moiety.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological receptors.

Medicine

    Therapeutics: Research is ongoing into its potential use in treating neurological disorders due to its interaction with specific receptors in the brain.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group can enhance binding affinity to hydrophobic pockets, while the piperazine moiety can interact with polar or charged regions of the target. The pyrazine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyridine-2-carbonitrile
  • 3-{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrimidine-2-carbonitrile

Uniqueness

The unique combination of the pyrazine ring, piperazine moiety, and biphenyl group in 3-{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile provides distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

918481-90-0

Molecular Formula

C22H21N5

Molecular Weight

355.4 g/mol

IUPAC Name

3-[4-[(2-phenylphenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C22H21N5/c23-16-21-22(25-11-10-24-21)27-14-12-26(13-15-27)17-19-8-4-5-9-20(19)18-6-2-1-3-7-18/h1-11H,12-15,17H2

InChI Key

XMSQTVBTHFPNON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C3=CC=CC=C3)C4=NC=CN=C4C#N

Origin of Product

United States

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